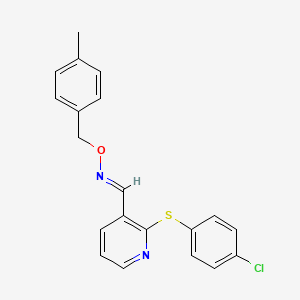

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime

Description

Properties

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-methylphenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2OS/c1-15-4-6-16(7-5-15)14-24-23-13-17-3-2-12-22-20(17)25-19-10-8-18(21)9-11-19/h2-13H,14H2,1H3/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWIMINFCHPTKK-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde. This intermediate can be synthesized by reacting 4-chlorothiophenol with nicotinaldehyde under specific conditions . The final step involves the formation of the oxime derivative by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of oximes, including 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime, exhibit significant antimicrobial properties. For instance, research indicates that such compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The structural characteristics of oximes allow them to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives can inhibit specific kinases implicated in tumor growth .

Case Study 1: Antimicrobial Screening

In a study evaluating a series of oxime derivatives, this compound was found to possess comparable antimicrobial activity to established antibiotics like isoniazid and fluconazole. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and oxime groups significantly influenced biological activity .

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of similar oxime compounds demonstrated that they could effectively inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. The findings suggest potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde o-(4-methylbenzyl)oxime

- CAS Registry Number : 477885-93-1

- Molecular Formula : C₂₁H₂₀ClN₂OS

- Molecular Weight : 348.46 g/mol

- Structural Features : This compound consists of a nicotinaldehyde core substituted at the 2-position with a (4-chlorophenyl)sulfanyl group. The aldehyde moiety forms an oxime ether with an o-(4-methylbenzyl) group.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents, oxidation states, or aromatic ring systems:

Key Observations :

Positional Isomerism: The target compound’s sulfanyl group is at the 2-position of the pyridine ring, whereas analogs like 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde o-(3-fluorobenzyl)oxime feature a 6-position substitution.

Oxidation State : The sulfonyl group in 6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde o-(2,4-dichlorobenzyl)oxime increases polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound, which may influence solubility and pharmacokinetics .

Aromatic System Variations : The nitro-substituted benzene derivative (4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde o-methyloxime ) lacks the pyridine ring, reducing basicity and altering resonance stabilization effects .

Physicochemical Properties

Solubility and Stability :

- The target compound’s 4-methylbenzyl oxime group likely enhances lipophilicity compared to the 3-fluorobenzyl or 2,4-dichlorobenzyl analogs, which introduce electronegative substituents (F, Cl) that may improve aqueous solubility .

- The nitro group in the benzene analog increases molecular polarity but may also confer instability under reducing conditions .

Thermal Properties :

- Limited data are available for direct comparison. However, sulfonyl-containing compounds (e.g., CAS 338967-01-4) generally exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

The compound 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is a Schiff base derivative that has garnered interest due to its potential biological activities. Schiff bases are known for their versatility in biological applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this specific compound through a detailed examination of its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group, a sulfanyl linkage, and an oxime functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde possess potent activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Schiff Bases

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| This compound | Staphylococcus spp. | TBD | TBD |

Anticancer Activity

The anticancer potential of Schiff bases has been widely documented. For example, several studies have reported that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key signaling cascades.

Case Study:

In a study assessing the anticancer properties of various Schiff bases, it was noted that compounds with similar structural features to 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde exhibited significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Enzyme Inhibition

Schiff bases have also been investigated for their enzyme inhibition capabilities. For instance, they can act as competitive inhibitors for enzymes involved in metabolic pathways related to cancer progression or microbial resistance.

Table 2: Enzyme Inhibition by Schiff Bases

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Competitive | TBD | |

| Carbonic Anhydrase | Non-competitive | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Metal Complexes : Some Schiff bases can chelate metal ions, which may enhance their biological activity.

- Interaction with Cellular Targets : The oxime group may facilitate interactions with specific protein targets, leading to altered cellular functions.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution efficiency at the sulfur atom. Monitoring intermediates via TLC or HPLC ensures stepwise progress . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the oxime derivative from byproducts like unreacted aldehyde or sulfanyl precursors .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : A combination of - and -NMR is critical for confirming the sulfanyl and oxime functional groups. For instance, the aldehyde proton (δ ~9.8–10.2 ppm) and oxime proton (δ ~8.0–8.5 ppm) exhibit distinct shifts. IR spectroscopy can validate the C=N stretch (~1640 cm) and S–C aromatic bond (~680 cm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while XRD analysis resolves stereochemical ambiguities in the oxime configuration .

Q. How can researchers evaluate the compound's potential biological activity in preliminary assays?

- Methodological Answer : Initial screening should focus on target-specific assays. For antimicrobial activity, use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination. Anti-inflammatory potential can be assessed via COX-2 inhibition assays, while antitumor activity may involve MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound's reactivity under oxidative or reductive conditions?

- Methodological Answer : Oxidative cleavage of the sulfanyl group (e.g., with HO/AcOH) may yield sulfoxide or sulfone derivatives, which can be tracked via -NMR peak splitting. Reductive amination of the oxime (using NaBH/AcOH) could produce secondary amines, useful for probing bioactivity modulation. Kinetic studies under varying pH and temperature conditions reveal stability thresholds and degradation pathways .

Q. How can computational chemistry approaches like DFT or molecular docking be applied to study the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, to explain nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR kinase or bacterial dihydrofolate reductase) identifies binding affinities and key interactions (e.g., hydrogen bonds with the oxime group). MD simulations (GROMACS) assess ligand-protein complex stability over time .

Q. What strategies are effective for resolving contradictions between experimental and theoretical data (e.g., spectral vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing in XRD vs. gas-phase DFT models. Recalculate DFT with implicit solvent models (e.g., PCM) or re-examine experimental conditions (e.g., concentration-dependent NMR shifts). Cross-validate using alternative techniques: for example, compare XRD-derived bond lengths with IR stretching frequencies .

Q. How can researchers design derivatives to enhance the compound's pharmacological profile while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the 4-chlorophenyl or benzyloxime moieties. Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to improve metabolic stability. Replace the sulfanyl group with sulfonamide for reduced hepatotoxicity. Use ADMET prediction tools (SwissADME) to prioritize candidates with favorable bioavailability and low CYP inhibition .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC/EC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For high-throughput screening, apply Z’-factor analysis to validate assay robustness, ensuring a score >0.5 .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality control protocols: monitor reaction progress via in-situ FTIR or HPLC, and standardize purification (e.g., recrystallization solvents). Use Design of Experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradient) affecting purity. Certify batches with ≥95% purity via qNMR or HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.